(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone

Description

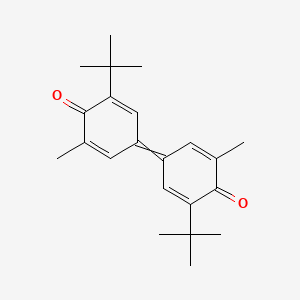

The compound "(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone" is a complex polycyclic molecule featuring two conjugated cyclohexa-2,5-dienone moieties. Key structural attributes include:

- Substituents: Two tert-butyl groups at positions 2 and 3', and methyl groups at positions 6 and 5', providing steric bulk and electronic modulation.

- Stereochemistry: The (4E) configuration ensures a planar arrangement between the two dienone rings, facilitating conjugation and influencing reactivity.

Properties

IUPAC Name |

2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXCYFVGSFPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone is a complex organic molecule that belongs to a class known for diverse chemical properties and potential applications in pharmaceuticals and materials science. Its unique structure features multiple tert-butyl groups and a cyclohexadienone framework, which may confer various biological activities.

Chemical Structure and Properties

This compound has a molecular formula that indicates the presence of carbon, hydrogen, and oxygen atoms, contributing to its reactivity and potential biological interactions. The cyclohexadienone moiety is particularly noteworthy for its ability to undergo various chemical transformations, which can influence its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C26H34O3 |

| Molar Mass | 402.55 g/mol |

| Functional Groups | Cyclohexadienone, tert-butyl groups |

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential pharmacological properties:

- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant capabilities, which may be attributed to their ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of cyclohexadienones can exhibit antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Some related compounds have shown promise in modulating inflammatory pathways, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds with analogous structures:

- A study conducted by Pendergrass et al. highlights the role of cyclohexadienones in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, suggesting that compounds like this compound could be explored as potential therapeutic agents against bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | Two tert-butyl groups; methylene bridge | Antioxidant activity |

| 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | Hydroxy group; similar core structure | Anti-inflammatory effects |

| Methyl 4-(3,5-di-tert-butyl)-4-oxocyclohexa-2,5-dienylidene | Additional ester functionality | Antimicrobial properties |

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential pathways include:

- Reactive Oxygen Species (ROS) Scavenging : The presence of multiple functional groups may enhance the compound's ability to interact with ROS.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial virulence.

- Gene Expression Modulation : Compounds with cyclohexadienone structures can influence gene expression related to inflammation and immunity.

Comparison with Similar Compounds

Substituent Effects: tert-Butyl vs. Other Alkyl Groups

The tert-butyl groups in the target compound distinguish it from simpler dienones like cyclohexanone or methyl-substituted analogs.

- Steric Hindrance: The tert-butyl groups in the target compound reduce reactivity in nucleophilic attacks compared to cyclohexanone, which lacks bulky substituents .

Conjugation and Electronic Properties

The conjugated dienone system contrasts with isolated ketones (e.g., cyclohexanone) or non-conjugated systems:

- The extended conjugation in the target compound likely enhances its utility in photochemical applications compared to non-conjugated analogs .

Reactivity in Functionalization Reactions

The target compound’s steric and electronic profile impacts its reactivity:

- Diels-Alder Reactivity: The dienone system may act as a dienophile, but steric hindrance from tert-butyl groups could slow reaction kinetics compared to less-substituted dienones.

- Keto-Enol Tautomerism: The 4-oxo group may enable tautomerism, though steric effects could limit enol formation compared to smaller ketones like cyclohexanone .

Preparation Methods

Detailed Preparation Methods

Synthesis of Substituted Cyclohexadienone Units

The cyclohexadienone moieties bearing tert-butyl and methyl groups can be prepared by:

- Friedel-Crafts alkylation : Introduction of tert-butyl groups on aromatic or cyclohexadienone rings using tert-butyl chloride and Lewis acids such as AlCl3.

- Oxidation of cyclohexadienes : Controlled oxidation to form 4-oxo-1-cyclohexa-2,5-dienyl structures.

- Methylation : Introduction of methyl groups at specific positions via methyl iodide or methyl sulfonate esters under basic conditions.

These steps are carefully optimized to avoid over-alkylation or rearrangement.

Formation of the Dienylidene Linkage

The key step involves linking two cyclohexadienone units through a methylene or dienylidene bridge at the 4-position:

- Condensation reactions : Aldol-type condensations or Knoevenagel condensations between aldehyde or ketone precursors and active methylene compounds.

- Use of base catalysts : Such as sodium hydroxide or triethylamine in polar aprotic solvents (e.g., DMF, acetonitrile) to facilitate the formation of the conjugated double bond.

- Microwave-assisted synthesis : Enhances reaction rates and yields, as demonstrated in related compounds where microwave irradiation at 120°C for 45–60 minutes improved product formation.

Representative Experimental Procedure

A typical procedure adapted from related literature for similar substituted cyclohexadienone derivatives is as follows:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of tert-butyl substituted cyclohexadienone | Friedel-Crafts alkylation with tert-butyl chloride, AlCl3 catalyst, dichloromethane solvent, 0–25°C, 2–4 h | 70–85% | Control temperature to avoid polyalkylation |

| Formation of dienylidene bridge | Condensation of substituted cyclohexadienone with aldehyde derivative, triethylamine base, DMF/acetonitrile solvent, microwave irradiation at 120°C, 45 min | 65–75% | Microwave improves reaction speed and selectivity |

| Purification | Silica gel column chromatography, elution with ethyl acetate/petroleum ether gradient | — | Ensures isolation of pure (4E)-isomer |

Analytical and Research Findings

- NMR Spectroscopy : Confirms substitution pattern and (4E) stereochemistry through characteristic chemical shifts and coupling constants.

- Mass Spectrometry (LC-MS) : Molecular ion peaks consistent with the expected molecular formula.

- Chromatographic Purity : High-performance liquid chromatography (HPLC) confirms purity >95%.

- Yield Optimization : Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and selectivity.

Summary Table of Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting materials | Substituted cyclohexadienones with tert-butyl and methyl groups | Determines substitution pattern |

| Catalysts | Lewis acids (AlCl3), bases (triethylamine) | Facilitate alkylation and condensation |

| Solvents | Dichloromethane, DMF, acetonitrile | Affect solubility and reaction rates |

| Temperature | 0–25°C for alkylation, 120°C (microwave) for condensation | Controls reaction rate and selectivity |

| Reaction time | 2–4 h (alkylation), 45 min (microwave-assisted condensation) | Balances conversion and side reactions |

| Purification | Silica gel chromatography | Ensures product purity and isolation |

Q & A

Q. What are the recommended synthetic routes for (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxo-1-cyclohexa-2,5-dienylidene)-6-methyl-1-cyclohexa-2,5-dienone, and how can purity be optimized?

- Methodological Answer : The compound’s synthesis involves cyclohexadienone derivatives as intermediates. A plausible route includes:

- Step 1 : Alkylation of tert-butyl groups onto a cyclohexadienone backbone using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Oxidative coupling of dienylidenes via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous systems .

- Purity Optimization : Use column chromatography with gradient elution (hexane:ethyl acetate) and confirm purity via HPLC (>98%) with a C18 reverse-phase column.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects: tert-butyl groups appear as singlets (δ ~1.2–1.4 ppm), while conjugated carbonyls (C=O) resonate at δ ~190–210 ppm in ¹³C NMR.

- X-ray Crystallography : Resolve steric hindrance from tert-butyl groups to confirm the (4E) configuration. For example, similar cyclohexadienones show dihedral angles >160° between substituents .

- UV-Vis Spectroscopy : Monitor λₘₐₛ at ~350–400 nm due to extended conjugation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the photostability of this compound under varying light conditions?

- Methodological Answer :

- Controlled Irradiation : Use a solar simulator with calibrated intensity (e.g., 100 mW/cm²) and monitor degradation via HPLC. Include a dark control to isolate thermal effects.

- Quantum Yield Calculation : Measure absorbance decay rates and apply the Stark-Einstein equation. For analogous dienones, quantum yields range from 0.01–0.05 under UV-A .

- Limitations : Degradation products (e.g., tert-butyl radicals) may interfere with stability assays; use ESR spectroscopy to detect transient intermediates .

Q. How can computational modeling predict the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO). For example, cyclohexadienones with electron-withdrawing groups (e.g., oxo) exhibit LUMO energies ~-2.5 eV, favoring electron-rich dienes .

- Transition State Analysis : Use QM/MM simulations to model regioselectivity. Steric effects from tert-butyl groups may reduce reaction rates by ~30% compared to less hindered analogs .

Q. How should contradictory spectral data (e.g., fluorescence quenching vs. enhancement) be resolved in polar solvents?

- Methodological Answer :

- Solvent Polarity Screening : Compare emission spectra in solvents of varying polarity (e.g., hexane to DMSO). For merocyanine derivatives, polarity-induced charge transfer can reverse quenching trends .

- Time-Resolved Fluorescence : Use TCSPC (time-correlated single-photon counting) to distinguish static vs. dynamic quenching mechanisms. Lifetimes <1 ns suggest collisional quenching, while longer lifetimes indicate ground-state complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.